5-phenyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide

Description

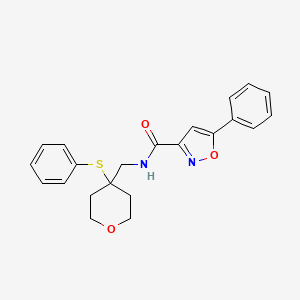

5-Phenyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide is a synthetic small molecule characterized by an isoxazole core substituted with a phenyl group at position 5. The carboxamide group at position 3 is linked to a tetrahydropyran ring, which bears a phenylthio (S-Ph) substituent at position 6.

Properties

IUPAC Name |

5-phenyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S/c25-21(19-15-20(27-24-19)17-7-3-1-4-8-17)23-16-22(11-13-26-14-12-22)28-18-9-5-2-6-10-18/h1-10,15H,11-14,16H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNAHGPLDLZTID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)SC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of this compound often involves the use of intermediate products that are built up step by step through a series of chemical reactions. Starting materials typically include isoxazole derivatives and phenylthio tetrahydro-2H-pyran intermediates. These are combined through nucleophilic substitution reactions.

In industrial settings, large-scale production of this compound requires precise control of reaction conditions, such as temperature, pressure, and pH levels. Catalysts may also be employed to enhance reaction efficiency and yield. Continuous flow reactors are sometimes used to streamline the production process and maintain consistency.

Chemical Reactions Analysis

5-phenyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide can undergo various chemical reactions including oxidation, reduction, and substitution reactions.

Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminium hydride), and nucleophiles for substitution reactions (e.g., sodium hydride).

The major products formed depend on the specific reactions and conditions used. For instance, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions could yield different hydrogenated products.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 394.5 g/mol

- CAS Number : 1797258-79-7

The structure includes an isoxazole ring, which is known for its role in various biological activities, and a tetrahydro-pyran moiety that enhances its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to 5-phenyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide exhibit promising anticancer properties. Research has shown that derivatives of isoxazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that certain isoxazole derivatives displayed significant growth inhibition against multiple cancer cell lines, suggesting their potential as anticancer agents .

Anti-inflammatory Properties

Molecular docking studies have suggested that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response. The inhibition of 5-LOX can lead to reduced production of leukotrienes, thereby alleviating inflammation . This makes the compound a candidate for further development in treating inflammatory diseases.

Antibacterial and Antifungal Activities

The compound has also been evaluated for its antibacterial and antifungal properties. Preliminary findings suggest that it may inhibit the growth of various bacterial strains and fungi, making it relevant in the development of new antimicrobial agents .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the isoxazole ring followed by functionalization with tetrahydropyran derivatives. The detailed synthetic pathway often utilizes readily available reagents and conditions conducive to high yield and purity.

Mechanism of Action

The exact mechanism by which this compound exerts its effects can vary depending on its application. Generally, it interacts with specific molecular targets in cells, altering biochemical pathways and cellular functions.

Potential molecular targets include enzymes, receptors, and nucleic acids. The compound can modulate these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations in the Tetrahydropyran Moiety

A closely related analog, 5-phenyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide (), replaces the phenylthio group with a thiophen-2-yl substituent. Key differences include:

- Lipophilicity : Thiophene’s smaller size and reduced hydrophobicity may decrease logP values, influencing membrane permeability and metabolic stability.

- Safety profile: The thiophene-containing analog is flagged for severe hazards, including carcinogenicity (H350) and aquatic toxicity (H400), suggesting that substituent choice critically impacts safety .

Heterocyclic Core Modifications

Pyrazole-based analogs, such as 5-(substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (), replace the isoxazole core with a pyrazole ring. Notable contrasts include:

- Functional group impact : The substitution of carboxamide with carbothioamide (-C(S)NH₂) increases lipophilicity, which may enhance cellular uptake but reduce solubility .

Data Table Summarizing Key Comparisons

Biological Activity

5-phenyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide, with the CAS number 1797258-79-7, is a novel compound that has garnered attention for its potential biological activities. This compound features a complex structure that combines isoxazole and tetrahydropyran moieties, which are known for their diverse biological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 394.5 g/mol. The structure includes phenylthio and isoxazole groups, which contribute to its unique pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C22H22N2O3S |

| Molecular Weight | 394.5 g/mol |

| CAS Number | 1797258-79-7 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including compounds structurally similar to this compound. For instance, a series of isoxazole-carboxamide derivatives were synthesized and evaluated for cytotoxic activity against various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and Hep3B (liver cancer) cells. The results indicated significant cytotoxic effects, with some derivatives showing IC50 values as low as 15.48 μg/ml against HeLa cells .

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, certain derivatives were found to delay the G2/M phase of the cell cycle significantly, similar to the effects observed with established chemotherapeutic agents like doxorubicin . This suggests that this compound may share similar pathways in promoting cell death in cancerous cells.

Antioxidant Activity

In addition to its anticancer properties, the compound has been investigated for its antioxidant capabilities. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases, including cancer. Some related compounds demonstrated potent antioxidant activity in assays such as the DPPH assay .

Other Biological Activities

Beyond anticancer and antioxidant activities, there are indications that this compound may exhibit antibacterial and antifungal properties. Research into structurally similar compounds has shown promise in these areas, suggesting that further studies on this compound could yield valuable insights into its broader pharmacological profile.

Case Studies and Research Findings

- Cytotoxicity Assessment : A study synthesized various isoxazole derivatives and evaluated their cytotoxicity against HeLa and Hep3B cell lines. Compounds showed significant reduction in cell viability at low concentrations, indicating potential as anticancer agents .

- Cell Cycle Analysis : In vitro experiments revealed that certain derivatives induced significant G2/M phase arrest in cancer cells, corroborating their potential as effective chemotherapeutic agents .

- Antioxidant Evaluation : The antioxidant activity was assessed using DPPH assays, where some derivatives exhibited IC50 values comparable to standard antioxidants like Trolox .

Summary Table of Biological Activities

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield and purity of this compound?

Methodological Answer:

The synthesis of this compound requires multi-step reactions, including:

- Isoxazole ring formation via cyclization of β-diketones or alkynes with nitrile oxides under controlled pH and temperature .

- Amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to link the isoxazole-3-carboxylic acid to the tetrahydro-2H-pyran-4-ylmethyl amine intermediate. Optimize solvent choice (e.g., DMF or THF) and reaction time to minimize side products .

- Purification via column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization to achieve >95% purity .

Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?

Methodological Answer:

- 1H/13C NMR : Confirm regiochemistry of the isoxazole ring (e.g., δ 6.8–7.2 ppm for isoxazole protons) and stereochemistry of the tetrahydro-2H-pyran moiety .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy .

- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide) .

Advanced: How can researchers design biological assays to evaluate its potential pharmacological activity?

Methodological Answer:

- In vitro target-based assays : Screen against kinases, GPCRs, or ion channels using fluorescence polarization or radiometric assays. Include positive controls (e.g., staurosporine for kinases) .

- Mitochondrial assays : Assess effects on mitochondrial membrane potential using Rh123 fluorescence in isolated mouse liver mitochondria .

- Cellular viability assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves (0.1–100 µM) .

Advanced: What strategies are effective for resolving contradictions in biological activity data across studies?

Methodological Answer:

- Replicate experiments under standardized conditions (e.g., cell passage number, serum batch) to minimize variability .

- Validate target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular activity assays) .

- Analyze pharmacokinetic parameters : Measure solubility, metabolic stability (e.g., liver microsomes), and membrane permeability (Caco-2 assays) to explain discrepancies between in vitro and in vivo results .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Methodological Answer:

- Modify substituents : Synthesize derivatives with variations in the phenylthio group (e.g., electron-withdrawing substituents) or tetrahydro-2H-pyran methyl moiety. Compare logP and IC50 values .

- Use computational docking : Predict binding modes with targets (e.g., COX-2 or HIV protease) using AutoDock Vina. Validate with mutagenesis studies .

- Correlate physicochemical properties : Plot topological polar surface area (TPSA) against cellular uptake to identify bioavailability bottlenecks .

Advanced: What experimental approaches are recommended for elucidating its mechanism of action?

Methodological Answer:

- Chemical proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins. Identify targets via LC-MS/MS .

- Gene expression profiling : Perform RNA-seq on treated vs. untreated cells to map pathways (e.g., apoptosis, autophagy) .

- In vivo zebrafish models : Assess developmental toxicity and organ-specific effects at 10–100 µM concentrations .

Advanced: How can researchers address metabolic instability observed in preliminary studies?

Methodological Answer:

- Liver microsome assays : Incubate with NADPH-supplemented human liver microsomes (HLMs) to identify metabolic hotspots (e.g., hydroxylation of the phenylthio group) .

- Stabilize labile groups : Introduce deuterium at vulnerable positions or replace metabolically unstable moieties (e.g., thioether to sulfone) .

- Prodrug design : Mask the carboxamide as an ester or carbonate to enhance oral bioavailability .

Basic: What computational tools are suitable for predicting its physicochemical properties?

Methodological Answer:

- SwissADME : Predict logP, solubility, and drug-likeness parameters (e.g., Lipinski’s Rule of Five) .

- Molecular dynamics (MD) simulations : Simulate solvation behavior in explicit water models (e.g., TIP3P) using GROMACS .

Advanced: How to evaluate its potential off-target effects in complex biological systems?

Methodological Answer:

- Broad-spectrum kinase profiling : Screen against a panel of 100+ kinases at 1 µM (e.g., Eurofins KinaseProfiler) .

- Transcriptomic analysis : Use RNA-seq to detect unintended pathway activation (e.g., stress response genes) .

Advanced: What methodologies are recommended for scaling up synthesis without compromising purity?

Methodological Answer:

- Flow chemistry : Optimize amide coupling in continuous flow reactors to enhance heat/mass transfer and reduce reaction time .

- Design of experiments (DoE) : Use factorial design to test variables (e.g., temperature, catalyst loading) and identify robust conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.